molecular formula C19H21Br2ClN2 B14255029 1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 221154-71-8

1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14255029
CAS No.: 221154-71-8
M. Wt: 472.6 g/mol
InChI Key: IIGRBXXHHDIHTO-UHFFFAOYSA-N
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Description

1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound known for its unique structure and properties It is an imidazolium salt with bromine and methyl groups attached to the phenyl rings

Preparation Methods

The synthesis of 1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2,6-dimethylaniline and glyoxal.

    Formation of Imidazole Ring: The reaction between 4-bromo-2,6-dimethylaniline and glyoxal in the presence of an acid catalyst leads to the formation of the imidazole ring.

    Quaternization: The imidazole derivative is then quaternized using methyl chloride to form the imidazolium salt.

    Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form imidazolium-based radicals or reduction to form imidazole derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form larger, more complex structures.

Scientific Research Applications

1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of new materials with unique electronic and optical properties.

    Catalysis: It serves as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and imidazolium ring play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other similar compounds such as:

    1,3-Bis(4-chloro-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride: This compound has chlorine atoms instead of bromine, leading to different reactivity and properties.

    1,3-Bis(4-bromo-2,6-dimethylphenyl)-imidazolium chloride: This compound lacks the dihydro group, which affects its stability and reactivity.

    1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium bromide: This compound has a bromide counterion instead of chloride, influencing its solubility and ionic interactions.

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

CAS No.

221154-71-8

Molecular Formula

C19H21Br2ClN2

Molecular Weight

472.6 g/mol

IUPAC Name

1,3-bis(4-bromo-2,6-dimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C19H20Br2N2.ClH/c1-12-7-16(20)8-13(2)18(12)22-5-6-23(11-22)19-14(3)9-17(21)10-15(19)4;/h5-10H,11H2,1-4H3;1H

InChI Key

IIGRBXXHHDIHTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[NH+]2CN(C=C2)C3=C(C=C(C=C3C)Br)C)C)Br.[Cl-]

Origin of Product

United States

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